1,3,6-Tri-O-galloyl-beta-D-glucose is a natural product belonging to the class of gallotannins. PubChem, National Institutes of Health: ) These are hydrolysable tannins, formed by the condensation of gallic acid with the hydroxyl groups of a monosaccharide, usually glucose. PubChem, National Institutes of Health: ) 1,3,6-Tri-O-galloyl-beta-D-glucose has been identified in plants like Euphorbia lunulata and Paeonia lactiflora. Wikipedia:
Research suggests that 1,3,6-Tri-O-galloyl-beta-D-glucose might possess various health benefits due to its properties. These include:
1,3,6-Tri-O-galloyl-beta-D-glucose is a complex polyphenolic compound classified as a gallotannin. It has the molecular formula C27H24O18 and a molecular weight of 636.47 g/mol. This compound is characterized by the presence of three galloyl groups attached to the glucose molecule at the 1, 3, and 6 positions. It is naturally occurring and can be isolated from various plants, including Paeonia lactiflora and Terminalia chebula .
The mechanism of action of TTG is still under investigation. However, its potential health benefits are likely linked to its antioxidant and anti-inflammatory properties. The numerous hydroxyl groups in TTG can scavenge free radicals and interact with cellular signaling pathways involved in inflammation [].
These reactions are significant in understanding its stability and reactivity in biological systems.
1,3,6-Tri-O-galloyl-beta-D-glucose exhibits a range of biological activities:
1,3,6-Tri-O-galloyl-beta-D-glucose can be synthesized through several methods:
The applications of 1,3,6-tri-O-galloyl-beta-D-glucose span various fields:
Studies on the interactions of 1,3,6-tri-O-galloyl-beta-D-glucose with other biomolecules have shown:
1,3,6-Tri-O-galloyl-beta-D-glucose shares structural similarities with other gallotannins and polyphenolic compounds. Here are some notable comparisons:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,2,3-Tri-O-galloyl-beta-D-glucose | Similar tri-galloyl structure | Different substitution pattern on glucose |
Ellagic Acid | Dimeric structure formed by two gallagyl units | Exhibits strong anticancer properties |
Gallotannin | General class of compounds including multiple galloyls | Varies in the number of galloyl groups attached |
1,3,6-Tri-O-galloyl-beta-D-glucose is unique due to its specific substitution pattern on the glucose molecule and its pronounced biological activity profile compared to other similar compounds.
Irritant